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Compound of Interest

trans-4-
Compound Name: ] ]
Morpholinocyclohexanamine

CAS No.: 847798-79-2

Cat. No.: B3434203

Get Quote

Technical Profile: trans-4-
Morpholinocyclohexanamine

Role: Bifunctional Building Block & Pharmacophore Linker Primary Application: Drug Discovery
(GPCR Ligands, Kinase Inhibitors)

Executive Summary

trans-4-Morpholinocyclohexanamine (CAS: 412356-24-2 for 2HCI) is a 1,4-disubstituted
cyclohexane diamine characterized by a rigid geometric spacer separating a basic primary
amine and a tertiary morpholine ring. Unlike flexible aliphatic linkers, the cyclohexane core
restricts conformational freedom, reducing the entropic penalty of ligand-target binding.

This scaffold is chemically significant due to its stereochemical definition. The trans-isomer
predominantly adopts a diequatorial chair conformation, maximizing the distance (~6.0 A)
between the nitrogen centers. This vectorality is critical in fragment-based drug design (FBDD)
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for spanning deep binding pockets, such as those found in Melanocortin-4 receptors (MC4R)
and various kinase active sites.

Chemical Identity & Structural Analysis[1]
Nomenclature & Identification

Parameter Detail
IUPAC Name trans-4-(Morpholin-4-yl)cyclohexan-1-amine
Common Name trans-4-Morpholinocyclohexylamine

412356-24-2 (Dihydrochloride); 88390-37-8

CAS Number (Free Base - Verify specific batch)

Molecular Formula C10H20N20

Molecular Weight 184.28 g/mol (Free Base); 257.20 g/mol (2HCI)
SMILES N[C@H]1CCCCL1 (trans-configuration)

Stereochemical Conformation

The physicochemical distinctiveness of this molecule arises from its stereochemistry.

 trans-lsomer: The 1,4-substituents (amine and morpholine) prefer the diequatorial orientation
in the chair conformation to minimize 1,3-diaxial interactions. This is the thermodynamically
stable isomer.

e cis-Isomer: One substituent is equatorial and the other axial, possessing higher energy and
different spatial vectors.

Key Insight: In medicinal chemistry, the trans-isomer is often preferred over the cis-isomer
because it projects the two nitrogen functionalities in opposite directions (180° vector), acting
as an extended linear linker.
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Thermodynamic Stability
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Figure 1: Conformational landscape showing the thermodynamic preference for the
diequatorial trans-isomer and its utility in binding site spanning.

Physicochemical Properties

The following data aggregates computed and experimental values for the free base unless
noted.
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Property Value Technical Context

Moderately lipophilic; good
LogP (Octanol/Water) ~1.43 (Computed) - )
BBB permeability potential.

Low polar surface area
TPSA 38.49 Az suggests high oral
bioavailability.

Typical for cyclohexylamines;

pKa (Primary Amine) ~10.6 (Predicted) ) ]
protonated at physiological pH.
) ] Moderately basic; exists in
pKa (Morpholine N) ~8.4 (Predicted) o ] )
equilibrium at physiological pH.
_ Critical for H-bonding in the
H-Bond Donors 1 (Primary NH2) ) )
active site.
The morpholine oxygen is a
H-Bond Acceptors 3 (0, 2x N)
weak acceptor.
N Highly soluble salt form;
Solubility (2HCI Salt) >50 mg/mL (Water) ]
preferred for formulation.
High thermal stability due to
Melting Point >250 °C (2HCI) crystal lattice energy of the

salt.

Solubility Note: The free base is an oil or low-melting solid and is sparingly soluble in water but
soluble in organic solvents (DCM, MeOH). For biological assays, the dihydrochloride salt is
standard.

Synthetic Routes & Purity Control

Achieving high diastereomeric excess (de) of the trans-isomer is the primary synthetic
challenge.

Primary Synthetic Workflow (Reductive Amination)

The most scalable route involves the reductive amination of 4-morpholinocyclohexanone.
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e Precursor: 1,4-Cyclohexanedione monoethylene ketal or 4-morpholinocyclohexanone.

¢ Reductive Amination: Reaction with ammonium acetate/source and a reducing agent
(NaBH(OAC)s or Hz/Pd).

» |somerization: The kinetic product mixture (cis/trans) can be driven to the thermodynamic
trans-product via equilibration (e.g., heating with Al(OiPr)s or acid catalysis).

4-Morpholinocyclohexanone
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Figure 2: Synthetic pathway highlighting the critical isomerization step required to isolate the

pure trans-isomer.
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Impurity Profile

o Cis-Isomer: The most common impurity. Must be controlled to <2% for reliable SAR
(Structure-Activity Relationship) data.

» Bis-alkylation: Formation of secondary amines during reductive amination.
» Morpholine Ring Opening: Rare, but possible under harsh acidic hydrolysis.

Analytical Characterization

Validating the trans-stereochemistry is non-trivial without X-ray crystallography. NMR
spectroscopy is the standard method.

1H NMR Diagnostics

» Axial Proton Signal (H1/H4): In the trans-isomer (diequatorial substituents), the protons at C1

and C4 are axial.
e Coupling Constants (

values): Axial protons exhibit large diaxial coupling constants (
) with adjacent methylene protons.

o Trans-isomer: The methine proton geminal to the amine (H1) appears as a broad triplet of
triplets (tt) with large splitting width.

o Cis-isomer: The H1 proton would be equatorial (or average), showing smaller couplings (

), often appearing as a narrow multiplet.

Mass Spectrometry

e ESI-MS: [M+H]* = 185.17 (Free Base).

o Fragmentation: Characteristic loss of the morpholine fragment or ammonia.

Applications in Drug Discovery
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GPCR Ligand Design (MC4R)

The trans-1,4-cyclohexane spacer is a classic "rigidifier." In the development of Melanocortin-4
Receptor (MC4R) antagonists, this scaffold has been used to separate an aromatic "head"
group from a basic "tail" group. The rigidity prevents the collapse of the molecule, reducing the
entropic cost of binding to the receptor.

Kinase Inhibitors

Used as a solvent-exposed solubilizing group. The morpholine oxygen can form water-
mediated hydrogen bonds, while the cyclohexane ring fills hydrophobic pockets near the ribose
binding site.

- : lexible Linl

. ] Conformational . .
Linker Type Entropic Penalty L Solubility Profile
Definition

Propyl Chain (-

High (Flexible) Poor (Random Caoil) Moderate
CH2CH2CHz2-)
trans-Cyclohexane Low (Rigid) High (Defined Vector) High (Lipophilic Core)
Piperazine Low (Rigid) High High (Polar)

Handling & Stability

o Storage: The dihydrochloride salt is hygroscopic. Store at room temperature in a desiccator
or under nitrogen.

o Stability: Stable to oxidation. The morpholine ring is metabolically stable compared to
piperazine (less prone to N-oxidation or conjugation).

o Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

e Synthesis & Stereochemistry: "Synthesis and characterization of trans-N-alkyl-4-(4-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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